1-Bromo-4-nitrobutane
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Overview
Description
1-Bromo-4-nitrobutane is an organic compound with the molecular formula C4H8BrNO2. It is a member of the nitroalkane family, characterized by the presence of both a bromine atom and a nitro group attached to a butane backbone. This compound is of significant interest in organic synthesis and various industrial applications due to its reactivity and functional group diversity.
Preparation Methods
1-Bromo-4-nitrobutane can be synthesized through several methods:
Nitration of Butane: This involves the direct nitration of butane using nitric acid, followed by bromination.
Displacement Reactions: An alkyl halide, such as 1-bromobutane, can react with nitrite ions in a suitable solvent like dimethyl sulfoxide to form this compound.
Oxidation of Primary Amines: Primary amines can be oxidized to nitro compounds, which can then undergo bromination to yield the desired product.
Chemical Reactions Analysis
1-Bromo-4-nitrobutane undergoes various chemical reactions, including:
Substitution Reactions: As a primary haloalkane, it is prone to nucleophilic substitution reactions (S_N2).
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation to form corresponding nitro alcohols or acids.
Scientific Research Applications
1-Bromo-4-nitrobutane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industrial Applications: It is employed in the production of surfactants, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Bromo-4-nitrobutane involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the nitro group can participate in redox reactions. The compound’s reactivity is influenced by the electron-withdrawing nature of the nitro group, which stabilizes the transition state during reactions .
Comparison with Similar Compounds
1-Bromo-4-nitrobutane can be compared with other nitroalkanes and haloalkanes:
1-Bromo-2-nitropropane: Similar in structure but with a different carbon chain length, leading to variations in reactivity and applications.
1-Chloro-4-nitrobutane: The chlorine atom provides different reactivity compared to bromine, affecting the compound’s use in synthesis.
Nitroethane: A simpler nitroalkane with fewer carbon atoms, used in different contexts due to its lower molecular weight.
This compound’s unique combination of a bromine atom and a nitro group makes it a versatile compound in various chemical reactions and applications.
Properties
Molecular Formula |
C4H8BrNO2 |
---|---|
Molecular Weight |
182.02 g/mol |
IUPAC Name |
1-bromo-4-nitrobutane |
InChI |
InChI=1S/C4H8BrNO2/c5-3-1-2-4-6(7)8/h1-4H2 |
InChI Key |
YIFGYZRLYMIEMF-UHFFFAOYSA-N |
Canonical SMILES |
C(CCBr)C[N+](=O)[O-] |
Origin of Product |
United States |
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